molecular formula C7H10N2O B2493331 [(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol CAS No. 2580099-70-1

[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol

Cat. No.: B2493331
CAS No.: 2580099-70-1
M. Wt: 138.17
InChI Key: NVRFCMKWUJAVNV-ZCFIWIBFSA-N
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Description

[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol is a heterocyclic compound with a molecular weight of 13817 g/mol It is characterized by a fused bicyclic structure consisting of a pyrrole ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol typically involves the construction of the pyrrolo[1,2-a]imidazole core followed by the introduction of the methanol group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the fused bicyclic structure. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired regioselectivity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol include:

Uniqueness

This compound is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[(5R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-5-6-1-2-7-8-3-4-9(6)7/h3-4,6,10H,1-2,5H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRFCMKWUJAVNV-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CN2C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NC=CN2[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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